1,8-Naphthyridine-2-carboxylic acid hydrobromide
Overview
Description
1,8-Naphthyridine-2-carboxylic acid hydrobromide is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a fused ring structure consisting of a pyridine ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-2-carboxylic acid hydrobromide can be synthesized through several methods, including:
Multicomponent Reactions: These involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Friedländer Synthesis: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic conditions.
Hydroamination of Terminal Alkynes: This method includes the addition of amines to terminal alkynes followed by cyclization to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metal catalysts can be used to facilitate the formation of the naphthyridine ring system.
Ring Expansion Reactions: These reactions involve the expansion of smaller ring systems to form the naphthyridine structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1,8-Naphthyridine-2-carboxylic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocyclic structures.
Biology: The compound has been studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the development of anionic fluorogenic chemosensors and other industrial applications.
Mechanism of Action
The mechanism by which 1,8-Naphthyridine-2-carboxylic acid hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,8-Naphthyridine-2-carboxylic acid hydrobromide is compared with other similar compounds to highlight its uniqueness:
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Naphthyridine Derivatives: Other derivatives of naphthyridine with varying substituents and biological activities.
These compounds share structural similarities but differ in their functional groups and biological properties, making each unique in its applications.
Properties
IUPAC Name |
1,8-naphthyridine-2-carboxylic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.BrH/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAGHGPHBWHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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